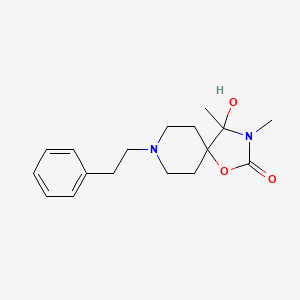
4-Hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4.5)decan-2-ona es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. La estructura única de este compuesto, que presenta un marco espirocíclico, lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4.5)decan-2-ona normalmente implica varios pasos, incluida la formación del núcleo espirocíclico y la introducción de grupos funcionales. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación del núcleo espirocíclico mediante reacciones de ciclización.
Introducción de grupos funcionales: Adición de grupos hidroxilo, metilo y feniletilo utilizando reactivos y condiciones adecuados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4.5)decan-2-ona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción de grupos carbonilo a alcoholes.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios o anticancerígenos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4.5)decan-2-ona implica su interacción con objetivos y vías moleculares específicas. Esto puede incluir:
Unión a enzimas: Inhibición o activación de la actividad enzimática.
Interacción del receptor: Modulación de las vías de señalización del receptor.
Vías celulares: Influencia en los procesos celulares como la apoptosis o la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-3,4-dimetil-8-(2-feniletil)-1-oxa-3,8-diazaspiro(4.5)decan-2-ona: comparte similitudes estructurales con otros compuestos espirocíclicos, como las espiroindolinas y las lactamas espirocíclicas.
Unicidad
- La combinación única de grupos funcionales y el marco espirocíclico distingue a este compuesto de otros, lo que potencialmente lleva a propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
134070-04-5 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-hydroxy-3,4-dimethyl-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H24N2O3/c1-16(21)17(22-15(20)18(16)2)9-12-19(13-10-17)11-8-14-6-4-3-5-7-14/h3-7,21H,8-13H2,1-2H3 |
Clave InChI |
CSVUXAAJXDKDJH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCN(CC2)CCC3=CC=CC=C3)OC(=O)N1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















